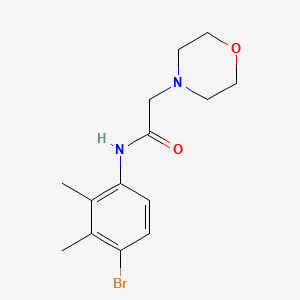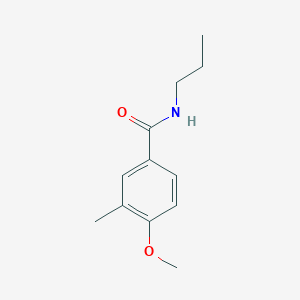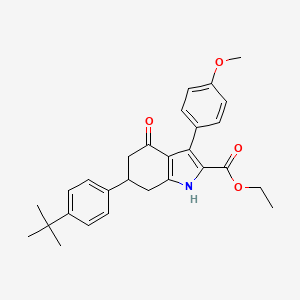
3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as 'compound X' in scientific literature. In
Mécanisme D'action
Compound X acts by binding to specific receptors or enzymes in the body, leading to various biochemical and physiological effects. In the case of the α7 nicotinic acetylcholine receptor, compound X acts as a positive allosteric modulator, increasing the receptor's sensitivity to acetylcholine. This leads to increased neurotransmitter release and improved cognitive function. In the case of cancer cells, compound X inhibits the growth of these cells by interfering with specific enzymes involved in cell division.
Biochemical and Physiological Effects:
Compound X has various biochemical and physiological effects depending on the specific receptor or enzyme it binds to. In the case of the α7 nicotinic acetylcholine receptor, compound X leads to increased neurotransmitter release and improved cognitive function. In cancer cells, compound X inhibits cell division and leads to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its specificity for certain receptors or enzymes, which allows for targeted effects. However, one limitation is that the effects of compound X may vary depending on the specific cell or tissue type, which can complicate experimental design.
Orientations Futures
There are several potential future directions for research involving compound X. One area of interest is the development of compounds with improved specificity and potency for certain receptors or enzymes. Another area of interest is the investigation of compound X's effects on other cell types and tissues, which could lead to new applications in various research fields. Additionally, further research is needed to fully understand the mechanisms of action of compound X and its potential for therapeutic use.
Applications De Recherche Scientifique
Compound X has shown potential applications in various research fields, including neuroscience and cancer research. In neuroscience, compound X has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has implications for the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, compound X has been shown to inhibit the growth of certain cancer cells, which has potential applications in the development of cancer therapeutics.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-20-8-6-13(7-9-20)18-16(21)15-10-14(19-22-15)11-2-4-12(17)5-3-11/h2-5,13,15H,6-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHOJIUMAKVBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4731294.png)
![3-[(2-thienylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4731308.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B4731311.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4731322.png)
![3-(4-morpholinylmethyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4731331.png)

![1-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4731341.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4731342.png)
![3-({[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4731344.png)

![5-[4-(benzyloxy)benzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4731355.png)
![3-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B4731369.png)
![3-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4731375.png)
